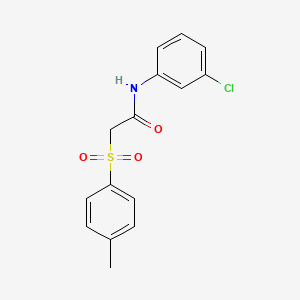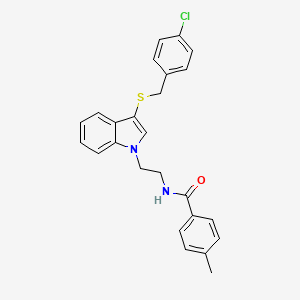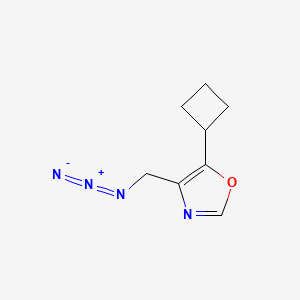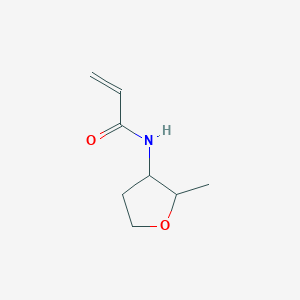![molecular formula C7H6N2S2 B2850447 6-Methylthieno[2,3-d]pyrimidine-4-thiol CAS No. 25710-07-0](/img/structure/B2850447.png)
6-Methylthieno[2,3-d]pyrimidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methylthieno[2,3-d]pyrimidine-4-thiol” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives has been discussed in various studies . For instance, Elmenier et al. synthesized and evaluated a series of 2-aryl-4-morpholinothieno [2,3- d ]pyrimidine derivatives .
Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .
Chemical Reactions Analysis
Thienopyrimidine derivatives have shown to inhibit various enzymes and pathways . They have been used as PI3K inhibitors against various isomers PI3Kα, β, and γ .
Aplicaciones Científicas De Investigación
Fluorescent Non-Natural Emissive Nucleobases
The compound is used in the creation of fluorescent non-natural emissive nucleobases . These are derived from the methylthieno[3,4-d]pyrimidine heterocycle and include mthA, mthG, mthC, and mthU . These non-natural bases exert minimal influence on the geometry of classical Watson–Crick base pairs within an RNA duplex, maintaining H-bonding akin to natural bases .
Energy Levels and Absorption/Emission Peaks
The compound plays a significant role in altering the energy levels of the highest unoccupied molecular orbitals (HOMO) and the lowest unoccupied molecular orbital (LUMO) . This alteration results in a significant reduction of the HOMO–LUMO gap, leading to a consequential change in absorption and emission spectra towards longer wavelengths .
Synthetic Biology
In the realm of synthetic biology, the compound is used to engineer biological systems for diverse applications . One such application involves the manipulation of natural nucleobases into fluorescent bases .
Investigation of Nucleic Acid Interactions
The fluorescent bases derived from the compound serve as invaluable labeling tags, facilitating the investigation of nucleic acid interactions with various biomolecules .
Development of Fluorescent Molecular Rotors (FMRs)
The compound is utilized in the development of Fluorescent Molecular Rotors (FMRs), which are crucial for investigating nucleic acids structure and function .
Creation of Antisense Oligonucleotide-Incorporated Fluorescent Reporters
The compound plays a role in creating antisense oligonucleotide-incorporated fluorescent reporters for live cell imaging .
Anti-Inflammatory Applications
Pyrimidines, including those derived from the compound, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Development of New Anti-Inflammatory Agents
The compound can be used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This is based on detailed structure-activity relationship (SAR) analysis .
Mecanismo De Acción
Target of Action
The primary targets of 6-Methylthieno[2,3-d]pyrimidine-4-thiol are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . Mutations in PKs can result in oncogenesis and are critical to the progression of cancer .
Mode of Action
6-Methylthieno[2,3-d]pyrimidine-4-thiol interacts with its targets by inhibiting the activity of PKs . This inhibition disrupts cellular communication problems, thereby hindering the progression of cancer .
Biochemical Pathways
The compound affects the PK signaling pathway . By inhibiting PKs, it disrupts the signal transduction pathways that lead to metastasis and drug resistance . The downstream effects of this disruption can include the prevention of cancer cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of 6-Methylthieno[2,3-d]pyrimidine-4-thiol’s action include the inhibition of PKs, disruption of signal transduction pathways, and prevention of cancer cell proliferation and differentiation . These effects contribute to its potential as an anticancer agent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAZRQKRXAOPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2850367.png)

![5-Benzyl-2-quinoxalin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850370.png)



![N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2850376.png)
![4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2850378.png)
![N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2850379.png)

![2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2850381.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide](/img/structure/B2850382.png)

![(3,4-Dimethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2850387.png)